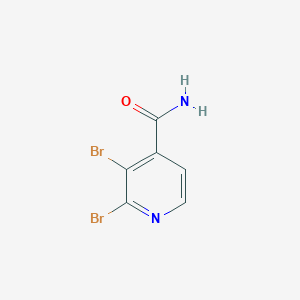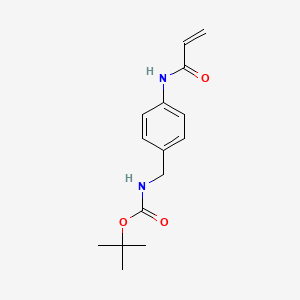
Tert-butyl (4-acrylamidobenzyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (4-acrylamidobenzyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an acryloyl group, and a benzyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-acrylamidobenzyl)carbamate typically involves the reaction of 4-acrylamidobenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-acrylamidobenzyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The acryloyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Polymerization: The acryloyl group can undergo radical polymerization to form polymers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) are commonly used.
Major Products Formed
Substitution: Formation of substituted benzyl carbamates.
Hydrolysis: Formation of 4-acrylamidobenzylamine and carbon dioxide.
Polymerization: Formation of polyacrylamide-based polymers.
Scientific Research Applications
Tert-butyl (4-acrylamidobenzyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of bioactive compounds and as a protecting group for amines in peptide synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (4-acrylamidobenzyl)carbamate involves its interaction with various molecular targets. The carbamate group can act as a protecting group for amines, preventing unwanted reactions during synthesis. The acryloyl group can participate in polymerization reactions, leading to the formation of polymeric materials. The benzyl moiety can enhance the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar protecting group properties.
4-acrylamidobenzylamine: Lacks the carbamate group but contains the acryloyl and benzyl moieties.
Tert-butyl (4-ethynylphenyl)carbamate: Contains an ethynyl group instead of an acryloyl group.
Uniqueness
Tert-butyl (4-acrylamidobenzyl)carbamate is unique due to the presence of both the acryloyl and carbamate groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo polymerization and act as a protecting group makes it valuable in various applications.
Properties
Molecular Formula |
C15H20N2O3 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
tert-butyl N-[[4-(prop-2-enoylamino)phenyl]methyl]carbamate |
InChI |
InChI=1S/C15H20N2O3/c1-5-13(18)17-12-8-6-11(7-9-12)10-16-14(19)20-15(2,3)4/h5-9H,1,10H2,2-4H3,(H,16,19)(H,17,18) |
InChI Key |
SFVKWTUHFSJMSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)NC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



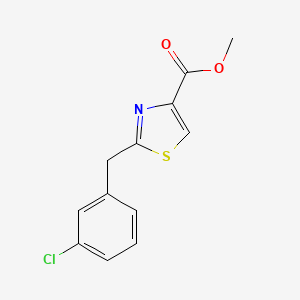
![8-Chloroimidazo[1,2-c]pyrimidine](/img/structure/B13666272.png)
![3-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13666283.png)
![8-Fluoro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666296.png)
![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B13666299.png)
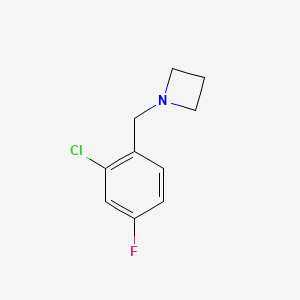
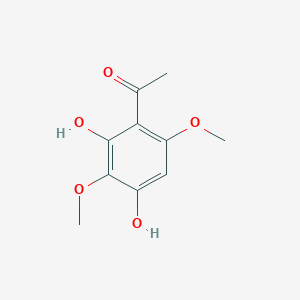
![6-Bromo-2,8-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13666310.png)

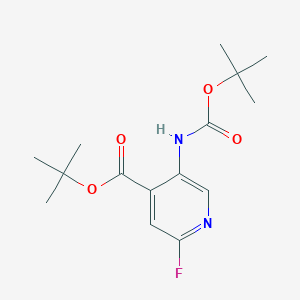
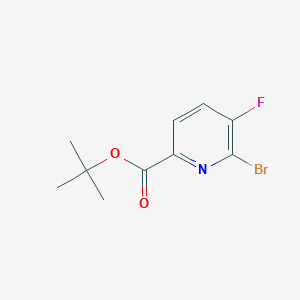
![tert-butyl 6-amino-1,1-dimethylspiro[3H-isoquinoline-4,1'-cyclopropane]-2-carboxylate](/img/structure/B13666330.png)
